N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide
CAS No.:
Cat. No.: VC20197537
Molecular Formula: C21H17N3O2
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17N3O2 |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C21H17N3O2/c1-14-19(15-8-3-2-4-9-15)20(24-21(25)18-12-7-13-26-18)23-17-11-6-5-10-16(17)22-14/h2-13,19H,1H3,(H,23,24,25) |
| Standard InChI Key | KCJDQXLNWQZJTL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Introduction
Molecular Details
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IUPAC Name: N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide
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Molecular Formula: C20H17N3O2
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Molecular Weight: 331.37 g/mol
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Structure: The compound consists of a 1,5-benzodiazepine core substituted with a phenyl group at position 3, a methyl group at position 4, and an amide linkage to a furan ring at position 2.
Computed Descriptors
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SMILES Notation:
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CO4 -
InChIKey:
VLTZBEWXHYYNJC-UHFFFAOYSA-N
General Approach
The synthesis of benzodiazepine derivatives typically involves the condensation of o-phenylenediamines with β-keto esters or related compounds under reflux conditions in organic solvents like xylene or ethanol. For this specific compound:
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Intermediate Formation: A substituted o-phenylenediamine reacts with an appropriate ester (e.g., ethyl benzoylacetate) to form the benzodiazepine core.
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Functionalization: The resulting benzodiazepine is further reacted with furan-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) to introduce the furan carboxamide group.
Reaction Conditions
The reaction is typically conducted under mild conditions to preserve the integrity of the benzodiazepine ring system:
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
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Catalyst: Weak bases like potassium carbonate
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Temperature: Room temperature to moderate heating (~50°C)
Benzodiazepine Core Activity
Benzodiazepines are well-known for their interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). They exhibit:
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Anxiolytic Effects: Reduction of anxiety symptoms.
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Sedative-Hypnotic Properties: Induction of sleep and relaxation.
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Anticonvulsant Activity: Prevention of seizures through CNS depression.
Furan Carboxamide Modification
The addition of a furan carboxamide moiety may enhance the compound's pharmacokinetic properties (e.g., bioavailability) and introduce novel biological activities:
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Improved Binding Affinity: The furan ring can engage in π-stacking interactions with receptor sites.
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Potential Anticancer Activity: Similar derivatives have shown cytotoxic effects against tumor cells by inducing apoptosis.
Spectroscopic Characterization
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure:
| Technique | Key Observations |
|---|---|
| ¹H NMR | Signals for aromatic protons (~7–8 ppm), methyl group (~2 ppm), and amide NH (~9 ppm). |
| ¹³C NMR | Peaks corresponding to carbonyl carbon (~170 ppm), aromatic carbons (~120–140 ppm). |
| Mass Spectrometry | Molecular ion peak at m/z = 331, confirming molecular weight. |
Biological Screening
Although specific data for this compound is limited, related benzodiazepine derivatives have been tested for:
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Antitumor Activity: Inhibition of cell proliferation in cancer models.
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CNS Effects: Modulation of GABAergic neurotransmission leading to anxiolytic and sedative outcomes.
Comparative Analysis
To contextualize the significance of this compound, it is compared with other benzodiazepine derivatives:
| Property | N-(4-Methyl Derivative) | Standard Benzodiazepines |
|---|---|---|
| CNS Activity | Likely similar due to shared core | High |
| Modifications | Furan carboxamide enhances solubility | Minimal |
| Potential Anticancer Applications | Moderate (based on structural analogs) | Rare |
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